(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a prop-2-enamide backbone substituted with tert-butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 2,4-dimethylaniline.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, converting it to a single bond and forming the corresponding amide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethylphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a tert-butyl group.
(2E)-3-(4-tert-butylphenyl)-N-(2,6-dimethylphenyl)prop-2-enamide: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
The presence of the tert-butyl group in (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C21H25NO |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H25NO/c1-15-6-12-19(16(2)14-15)22-20(23)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3,(H,22,23)/b13-9+ |
InChI Key |
XATFLSDUFRFRFT-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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